molecular formula C18H19ClN2O3 B1664792 Almoxatone CAS No. 84145-89-1

Almoxatone

Cat. No.: B1664792
CAS No.: 84145-89-1
M. Wt: 346.8 g/mol
InChI Key: KYXSTSXVEXKFJI-QGZVFWFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Almoxatone involves several steps, starting with the preparation of the core oxazolidinone structure. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: The initial step involves the reaction of an appropriate amino alcohol with phosgene or a phosgene equivalent to form the oxazolidinone ring.

    Substitution Reactions: The oxazolidinone ring is then subjected to substitution reactions to introduce the necessary substituents, such as the chlorobenzyl group and the methylamino group.

    Final Assembly: The final step involves the coupling of the substituted oxazolidinone with the appropriate benzyl halide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Almoxatone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, particularly at the oxazolidinone ring or the chlorobenzyl group.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or reduced oxazolidinone derivatives.

Scientific Research Applications

Almoxatone has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the inhibition of monoamine oxidase B and to develop new MAO-B inhibitors.

    Biology: this compound is used in biological studies to understand the role of MAO-B in various physiological and pathological processes.

    Medicine: Although not marketed, this compound’s potential as an antidepressant and antiparkinsonian agent makes it a subject of interest in pharmacological research.

Mechanism of Action

Almoxatone exerts its effects by selectively and reversibly inhibiting monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of monoamines such as dopamine. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

    Selegiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Rasagiline: A more potent and selective MAO-B inhibitor compared to Selegiline, also used in Parkinson’s treatment.

Uniqueness

Almoxatone is unique in its reversible inhibition of MAO-B, whereas some other inhibitors like Selegiline and Rasagiline are irreversible. This reversibility can offer advantages in terms of safety and side effect profiles, making this compound a valuable compound for research despite not being marketed .

Properties

CAS No.

84145-89-1

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

(5R)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-5-(methylaminomethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H19ClN2O3/c1-20-10-17-11-21(18(22)24-17)15-5-7-16(8-6-15)23-12-13-3-2-4-14(19)9-13/h2-9,17,20H,10-12H2,1H3/t17-/m1/s1

InChI Key

KYXSTSXVEXKFJI-QGZVFWFLSA-N

SMILES

CNCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl

Isomeric SMILES

CNC[C@@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl

Canonical SMILES

CNCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl

Appearance

Solid powder

Key on ui other cas no.

84145-89-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((methylamino)methyl)-2-oxazolidinone
MD 240928
MD 240931
MD 780236
MD 780236, (R)-isomer
MD 780236, (S)-isomer
MD 780236, monomesylate
MD-240928
MD-240931
MD-780236

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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